molecular formula C21H25N3O3 B2403502 N-({1-[3-(3-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide CAS No. 924850-49-7

N-({1-[3-(3-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide

Cat. No.: B2403502
CAS No.: 924850-49-7
M. Wt: 367.449
InChI Key: ZHTVADDTFBGZEP-UHFFFAOYSA-N
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Description

N-({1-[3-(3-Methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide is a benzimidazole-derived compound featuring a 3-methoxyphenoxypropyl side chain and an N-methylacetamide substituent. Its molecular formula is C₂₂H₂₆N₃O₃, with a molecular weight of 380.47 g/mol. The compound’s structure includes a benzimidazole core, a flexible propyl linker, and a 3-methoxy-substituted phenoxy group, which collectively influence its physicochemical properties (e.g., solubility, lipophilicity) and biological interactions .

Properties

IUPAC Name

N-[[1-[3-(3-methoxyphenoxy)propyl]benzimidazol-2-yl]methyl]-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-16(25)23(2)15-21-22-19-10-4-5-11-20(19)24(21)12-7-13-27-18-9-6-8-17(14-18)26-3/h4-6,8-11,14H,7,12-13,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHTVADDTFBGZEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)CC1=NC2=CC=CC=C2N1CCCOC3=CC=CC(=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1-[3-(3-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the Benzimidazole Core: This step involves the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions to form the benzimidazole ring.

    Attachment of the Methoxyphenoxypropyl Group: The benzimidazole intermediate is then reacted with 3-(3-methoxyphenoxy)propyl bromide in the presence of a base such as potassium carbonate to introduce the methoxyphenoxypropyl group.

    Introduction of the Acetamide Moiety: Finally, the resulting intermediate is treated with N-methylacetamide under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-({1-[3-(3-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The benzimidazole ring can be reduced under specific conditions.

    Substitution: The acetamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted acetamide derivatives.

Scientific Research Applications

N-({1-[3-(3-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-({1-[3-(3-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide involves its interaction with specific molecular targets. The benzimidazole core is known to interact with enzymes and receptors, potentially inhibiting their activity. The methoxyphenoxypropyl group may enhance the compound’s ability to penetrate cell membranes, while the acetamide moiety can form hydrogen bonds with target proteins, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural and functional attributes of N-({1-[3-(3-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide with analogous benzimidazole derivatives:

Compound Name Molecular Formula Key Structural Differences Reported Bioactivity Reference
This compound C₂₂H₂₆N₃O₃ 3-Methoxyphenoxy group on propyl linker; N-methylacetamide substituent Antiparasitic activity (predicted via structural analogy to albendazole derivatives)
N-({1-[3-(2,6-Dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide (D277-1513) C₂₂H₂₇N₃O₂ 2,6-Dimethylphenoxy group instead of 3-methoxyphenoxy Screened for kinase inhibition; higher lipophilicity (logP = 3.2 vs. 2.8)
N-(1-{1-[3-(4-Chloro-3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)-2-furamide C₂₃H₂₃ClN₃O₂ 4-Chloro-3-methylphenoxy group; furanamide substituent Antifungal activity (in vitro IC₅₀ = 12 μM against Candida albicans)
Albendazole C₁₂H₁₅N₃O₂S Carbamate group instead of acetamide; sulfide substituent Anthelmintic activity (inhibits β-tubulin polymerization; IC₅₀ = 0.1 μM)
2-(2,5-Dimethylphenoxy)-N-[[1-[3-[2-(2-propen-1-yl)phenoxy]propyl]-1H-benzimidazol-2-yl]methyl]acetamide C₂₉H₃₁N₃O₃ Allyl-substituted phenoxy group; acetamide linker Anti-inflammatory activity (COX-2 inhibition; IC₅₀ = 5.8 μM)

Structural and Functional Analysis

The N-methylacetamide moiety contributes to metabolic stability by reducing susceptibility to hydrolysis, unlike the carbamate group in albendazole, which is prone to enzymatic cleavage .

Lipophilicity and Solubility :

  • The target compound (logP ≈ 2.8) exhibits moderate lipophilicity, balancing membrane permeability and aqueous solubility. In contrast, D277-1513 (logP = 3.2) shows higher lipophilicity, favoring blood-brain barrier penetration but limiting solubility in polar solvents .

Antiparasitic Activity: While albendazole directly targets β-tubulin in parasites, the target compound’s mechanism may involve dual inhibition of tubulin and cytochrome P450 enzymes due to its extended phenoxypropyl side chain .

Biological Activity

N-({1-[3-(3-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide is a chemical compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant studies.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Anticancer Activity : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has demonstrated cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cells in vitro by inducing apoptosis and cell cycle arrest .
  • Anti-inflammatory Properties : The compound has been noted for its ability to reduce inflammatory markers in animal models. In a study involving lipopolysaccharide-induced inflammation, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
  • Antioxidant Activity : this compound has been found to exhibit significant antioxidant activity, scavenging free radicals and reducing oxidative stress in cellular models .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : It has been reported to inhibit certain kinases involved in cell proliferation pathways, thus blocking tumor growth.
  • Modulation of Signaling Pathways : The compound may modulate key signaling pathways such as the MAPK/ERK pathway, which is critical in regulating cell division and survival .

Study 1: Anticancer Efficacy

In a controlled laboratory setting, researchers treated MCF-7 breast cancer cells with varying concentrations of this compound. The results indicated a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM after 48 hours of treatment.

Concentration (µM)Cell Viability (%)
0100
585
1070
1550

Study 2: Anti-inflammatory Effects

In vivo studies using a rat model of acute inflammation showed that administration of the compound significantly reduced paw edema compared to control groups. The reduction was measured at various time points post-treatment.

Time Point (hours)Paw Edema (mm)Control (mm)
055
245.5
426
240.57

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